2-(Ethylmethylamino)pyridine

Description

The exact mass of the compound 2-(Ethylmethylamino)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Ethylmethylamino)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethylmethylamino)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-10(2)8-6-4-5-7-9-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTSSBCZDAXGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479322 | |

| Record name | 2-(Ethylmethylamino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77200-12-5 | |

| Record name | 2-(Ethylmethylamino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Ethylmethylamino)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Spectroscopic Guide to 2-(Ethylmethylamino)pyridine: Data Interpretation and Methodologies for Structural Elucidation

Abstract

Molecular Structure and Spectroscopic Implications

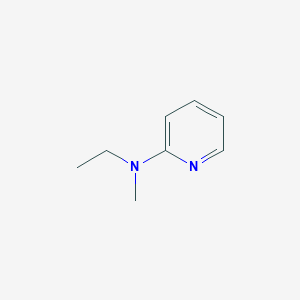

2-(Ethylmethylamino)pyridine is a substituted pyridine with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol . Its structure comprises a pyridine ring substituted at the C-2 position with a tertiary amine containing both an ethyl and a methyl group.

Figure 1: Molecular Structure of 2-(Ethylmethylamino)pyridine.

The key structural features that dictate the spectroscopic output are:

-

The Pyridine Ring: An electron-deficient aromatic system where the ring nitrogen significantly influences the chemical shifts of adjacent protons and carbons.[1]

-

The Tertiary Amino Group: An electron-donating group that will influence the electronic environment of the pyridine ring, primarily at the ortho (C-2) and para (C-4) positions.

-

Alkyl Substituents (Ethyl and Methyl): These groups will produce characteristic signals in the aliphatic region of NMR spectra and contribute to specific fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[2] The asymmetry of 2-(Ethylmethylamino)pyridine results in a unique signal for each proton and carbon atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl and methyl groups. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atoms and the aromatic ring current.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

|---|---|---|---|---|---|

| H-6 | 8.15 - 8.25 | ddd | J ≈ 5.0, 2.0, 0.9 | 1H | Most deshielded aromatic proton due to proximity to the electronegative ring nitrogen.[1] |

| H-4 | 7.40 - 7.50 | ddd | J ≈ 8.5, 7.0, 2.0 | 1H | Downfield aromatic proton, influenced by the ring nitrogen. |

| H-5 | 6.60 - 6.70 | ddd | J ≈ 7.0, 5.0, 0.9 | 1H | Aromatic proton with moderate shielding. |

| H-3 | 6.50 - 6.60 | d | J ≈ 8.5 | 1H | Most shielded aromatic proton due to the electron-donating effect of the amino group. |

| -N-CH₂ -CH₃ | 3.50 - 3.60 | q | J ≈ 7.2 | 2H | Methylene protons adjacent to the amino nitrogen, deshielded. |

| -N-CH₃ | 2.95 - 3.05 | s | - | 3H | Methyl protons adjacent to the amino nitrogen. |

| -N-CH₂-CH₃ | 1.15 - 1.25 | t | J ≈ 7.2 | 3H | Terminal methyl protons of the ethyl group, shielded. |

Note: s = singlet, d = doublet, t = triplet, q = quartet, ddd = doublet of doublet of doublets.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon | Predicted δ (ppm) | Assignment Rationale |

|---|---|---|

| C-2 | 159 - 161 | Most deshielded carbon, directly attached to the ring nitrogen and the amino substituent.[3] |

| C-6 | 147 - 149 | Aromatic carbon adjacent to the ring nitrogen.[1] |

| C-4 | 135 - 137 | Aromatic carbon in the para position relative to the substituent. |

| C-5 | 115 - 117 | Shielded aromatic carbon. |

| C-3 | 109 - 111 | Most shielded aromatic carbon due to the electron-donating amino group. |

| -N-CH₂ -CH₃ | 48 - 50 | Methylene carbon attached to nitrogen. |

| -N-CH₃ | 38 - 40 | Methyl carbon attached to nitrogen. |

| -N-CH₂-CH₃ | 12 - 14 | Terminal methyl carbon of the ethyl group. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-resolution NMR data suitable for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified 2-(Ethylmethylamino)pyridine sample.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.[4]

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Apply a 90° pulse with an acquisition time of ~3 seconds and a relaxation delay of 2-5 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Apply a 30° pulse with a relaxation delay of 2 seconds.

-

Collect 1024-4096 scans, depending on the sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Workflow for NMR Spectroscopic Analysis

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum Analysis

The IR spectrum of 2-(Ethylmethylamino)pyridine is expected to show characteristic absorption bands corresponding to the vibrations of its aromatic and aliphatic components.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyridine Ring) |

| 2975 - 2850 | Strong | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| 1600 - 1580 | Strong | C=N, C=C Stretch | Pyridine Ring |

| 1480 - 1440 | Strong | C=C, C=N Stretch | Pyridine Ring |

| 1350 - 1250 | Strong | C-N Stretch | Aryl-Alkyl Amine |

| 780 - 740 | Strong | C-H Out-of-Plane Bend | Ortho-disubstituted Aromatic |

The presence of strong bands in the 1600-1440 cm⁻¹ region is highly characteristic of the pyridine ring vibrations.[5] The strong aliphatic C-H stretching bands confirm the presence of the ethyl and methyl groups.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add 16-32 scans over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum and Fragmentation

Using Electron Ionization (EI), the molecule is expected to first form a molecular ion ([M]⁺•). This ion will then undergo characteristic fragmentation, with the most likely cleavage occurring at the bond alpha to the amino nitrogen, as this leads to the formation of a stable, resonance-delocalized cation.

-

Molecular Ion (M⁺•): The molecular formula C₈H₁₂N₂ gives a monoisotopic mass of 136.10 Da. The EI mass spectrum should show a clear molecular ion peak at m/z = 136 .

-

Base Peak (α-cleavage): The most favorable fragmentation is the loss of the larger alkyl group (ethyl radical, •CH₂CH₃) from the amino substituent. This results in a highly stable resonance-stabilized cation.

-

[C₈H₁₂N₂]⁺• → [C₆H₇N₂]⁺ + •CH₂CH₃

-

This fragmentation will produce the base peak at m/z = 107 .

-

-

Other Fragments:

-

Loss of a methyl radical (•CH₃) via α-cleavage would result in a peak at m/z = 121 . This is expected to be less abundant than the peak at m/z 107.

-

Fragmentation of the pyridine ring itself can lead to smaller fragments, though these are typically of lower intensity.

-

Proposed Mass Spectrometry Fragmentation Pathway

Figure 3: Proposed EI fragmentation of 2-(Ethylmethylamino)pyridine.

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250 °C with a split ratio of 50:1.

-

Column: Use a standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method (EI):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with the predicted pattern.

Summary and Conclusion

The structural elucidation of 2-(Ethylmethylamino)pyridine can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR provide definitive information on the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation. The predicted data and detailed protocols in this guide offer a robust framework for researchers to characterize this compound, ensuring the integrity and accuracy required in drug discovery and development.

References

- Benchchem. A Researcher's Guide to Differentiating Pyridine Substitution Patterns: A Spectroscopic Approach.

- Benchchem. A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives.

- Cetina, M., & Jukić, M. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.

- Wikipedia contributors. Pyridine. Wikipedia, The Free Encyclopedia.

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

- SpectraBase. 2-(2-Dimethylamino-ethyl)-pyridine - Optional[MS (GC)] - Spectrum.

- MDPI. Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection.

- The Royal Society of Chemistry. Supporting Information for ....

- Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chem.

- SciSpace. Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I).

- PubChem. 2-Dimethylaminopyridine. National Institutes of Health.

- NIST. 4-(2-Methylamino)ethyl)pyridine. NIST WebBook.

- SpectraBase. 2-(2-Methylaminoethyl)pyridine - Optional[1H NMR] - Spectrum.

- ChemicalBook. 2-(Methylamino)pyridine(4597-87-9) 1H NMR spectrum.

- SciSpace. Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I).

- ResearchGate. Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC).

- CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.

- ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Iraqi Academic Scientific Journals. Synthesis And Characterization Of New 2-amino pyridine Derivatives.

- PubChem. Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride. National Institutes of Health.

- Chem-Impex. 2-(Methylamino)pyridine-3-methanol.

- PubMed. Synthesis and pharmacological activity of 2-(2,6-diethyl-alpha-[2-(methylamino) ethoxy]benzyl)pyridine Hydrochloride (BS 7664 D)....

- Sigma-Aldrich. 2-(Methylamino)pyridine 98%.

- SpectraBase. 2-(2-Aminoethyl)pyridine - Optional[1H NMR] - Spectrum.

- SpectraBase. 2-[(Diethylamino)methyl]-pyridine - Optional[13C NMR] - Chemical Shifts.

- University of Puget Sound. 13C NMR Chemical Shift Table.

- NIST. Pyridine, 2-methyl-. NIST WebBook.

- ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.

- Revue Roumaine de Chimie. IR spectral study on nature of 2–pyridine aldoxime methyl chloride interaction with some sterols.

Sources

Crystal Structure Analysis of 2-(Ethylmethylamino)pyridine: From Synthesis to Structural Elucidation

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and optimizing its properties for therapeutic applications. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining atomic-level structural information.[1] This guide provides a comprehensive, in-depth walkthrough of the complete workflow for the crystal structure analysis of 2-(Ethylmethylamino)pyridine, a heterocyclic amine of significant interest in medicinal chemistry.[2] We will explore the journey from initial synthesis and purification, through the critical process of single-crystal growth, to the sophisticated techniques of X-ray data collection, structure solution, and refinement. The causality behind key experimental choices is emphasized, providing researchers with the foundational knowledge to not only replicate but also adapt these protocols for novel small molecules.

Introduction: The Significance of Structural Clarity

2-(Ethylmethylamino)pyridine belongs to the pyridine class of heterocyclic compounds, a scaffold that is a cornerstone in modern drug discovery due to its versatile electronic properties and ability to interact with biological targets.[3][4] Pyridine derivatives are integral components of numerous FDA-approved drugs, ranging from anticancer agents to treatments for central nervous system disorders.[5] The seemingly subtle addition of ethyl and methyl groups to the amino position at the C2 of the pyridine ring can profoundly influence the molecule's steric and electronic profile, affecting its binding affinity, metabolic stability, and overall pharmacological activity.

Understanding the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, is paramount.[6] This structural data, obtainable through single-crystal X-ray diffraction, allows drug development professionals to:

-

Validate molecular identity and conformation: Confirming the successful synthesis of the target molecule.

-

Inform structure-activity relationship (SAR) studies: Correlating specific structural features with biological activity.

-

Guide lead optimization: Providing a rational basis for designing more potent and selective analogues.

-

Characterize solid-state properties: Investigating polymorphism, which has critical implications for a drug's stability, solubility, and bioavailability.

This guide serves as a practical manual for researchers embarking on the structural characterization of 2-(Ethylmethylamino)pyridine or similar small molecules.

Part I: The Experimental Workflow

The path from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous attention to detail. Each stage builds upon the last, with the quality of the final structure being entirely dependent on the success of the preceding steps.

Caption: The comprehensive workflow for single-crystal X-ray structure determination.

Step 1: Synthesis and Purification

The prerequisite for any crystallization attempt is the high purity of the compound. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor-quality crystals or inaccurate structural data.[7]

Synthesis: 2-(Ethylmethylamino)pyridine can be synthesized via several established routes for substituted pyridines.[8] A common method involves the nucleophilic substitution of a 2-halopyridine (e.g., 2-chloropyridine) with ethylmethylamine.[8] Alternative approaches might include the condensation of carbonyl compounds or cycloaddition reactions to form the pyridine ring.[9]

Purification Protocol:

-

Initial Workup: Following the reaction, the crude product should be subjected to a standard aqueous workup to remove inorganic salts and highly polar impurities.

-

Chromatography: Flash column chromatography using a silica gel stationary phase is the method of choice for purifying small organic molecules. A gradient of ethyl acetate in hexanes is a typical mobile phase system for compounds of this polarity.

-

Purity Verification: The purity of the final product must be confirmed to be >98% by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding.

Step 2: Crystal Growth

Growing single crystals suitable for X-ray diffraction is often considered more of an art than a science, requiring patience and systematic screening.[10] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.[11] For a small organic molecule like 2-(Ethylmethylamino)pyridine, several techniques are highly effective.[12][13]

Common Crystallization Techniques:

-

Slow Evaporation: This is the simplest method, involving dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over days or weeks.[10][11] The slow increase in concentration pushes the solution past saturation, promoting crystal growth.[7]

-

Vapor Diffusion: This is often the most successful method for obtaining high-quality crystals from small amounts of material.[10] The compound is dissolved in a "good" solvent and placed in a sealed chamber containing a larger reservoir of a "poor" or "anti-solvent" in which the compound is insoluble. The vapor of the more volatile good solvent slowly diffuses into the anti-solvent reservoir, while the anti-solvent vapor diffuses into the compound's solution, gradually decreasing its solubility and inducing crystallization.

-

Slow Cooling: This technique leverages the temperature-dependent solubility of the compound.[11] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. A Dewar flask filled with hot water can provide the necessary slow cooling rate.[11]

Solvent Selection and Screening Protocol:

-

Solubility Testing: Test the solubility of ~5 mg of 2-(Ethylmethylamino)pyridine in a range of common laboratory solvents (See Table 1). A good starting point includes solvents like methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, and hexane.[10]

-

Design Screening Matrix: Based on solubility, design a screening matrix to test various solvent/anti-solvent systems and methods.

-

Execution: Set up the crystallization trials in small, clean glass vials. Cover the vials for slow evaporation with parafilm pierced with a few needle holes.[13] For vapor diffusion, place the vial inside a larger jar containing the anti-solvent.

-

Patience and Observation: Store the experiments in a vibration-free location and monitor periodically for crystal formation.

| Solvent System | Method | Temperature | Observations (Expected Outcome) |

| Dichloromethane/Hexane | Vapor Diffusion | Room Temp. | Colorless needles or prisms |

| Ethyl Acetate | Slow Evaporation | Room Temp. | Small, block-like crystals |

| Acetone | Slow Evaporation | 4 °C | Potential for high-quality single crystals |

| Methanol/Diethyl Ether | Vapor Diffusion | Room Temp. | Often yields good quality crystals |

| Caption: Example of a systematic screening table for the crystallization of 2-(Ethylmethylamino)pyridine. |

Part II: Data Acquisition and Structure Determination

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of data collection and analysis can begin.[14]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 8. nbinno.com [nbinno.com]

- 9. baranlab.org [baranlab.org]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. indianchemicalsociety.com [indianchemicalsociety.com]

Quantum chemical calculations for 2-(Ethylmethylamino)pyridine

An In-Depth Technical Guide to the Quantum Chemical Calculation of 2-(Ethylmethylamino)pyridine

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the theoretical investigation of 2-(Ethylmethylamino)pyridine using quantum chemical calculations. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple procedural list to explain the underlying scientific rationale for methodological choices. We will explore the selection of appropriate computational models, detail the protocols for geometry optimization, vibrational frequency analysis, and the characterization of electronic properties, and emphasize the critical importance of validating computational predictions against experimental data. The overarching goal is to equip scientists with a robust, self-validating workflow to reliably predict the molecular properties and reactivity of 2-(Ethylmethylamino)pyridine and its analogues, thereby accelerating research and development efforts.

Introduction: The Scientific Case for Computational Analysis

2-(Ethylmethylamino)pyridine belongs to the broader class of aminopyridines, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] These compounds are integral to the development of therapeutics, including selective JAK2 inhibitors, and act as versatile precursors in organic synthesis.[3][4] The specific substitution of an ethylmethylamino group at the 2-position introduces conformational flexibility and modulates the electronic landscape of the pyridine ring, influencing its pharmacokinetic profile, receptor binding affinity, and overall chemical reactivity.

Predicting these properties through purely experimental means can be resource-intensive and time-consuming. Quantum chemical calculations offer a powerful, synergistic approach, providing deep insights into electronic structure and molecular behavior at a level of detail that is often inaccessible through experimentation alone.[5] By modeling the molecule in silico, we can predict its stable conformations, vibrational spectra, and electronic characteristics, such as reactivity hotspots and charge distribution, thereby guiding rational drug design and synthetic strategy.

This guide is structured to follow a logical, field-proven workflow. We begin by establishing the theoretical foundation, proceed to detailed computational protocols, and conclude with the essential step of experimental validation—a cornerstone of trustworthy computational science.[6][7]

Theoretical Foundation & Method Selection: The "Why" Behind the "How"

The accuracy of any quantum chemical calculation is fundamentally determined by two choices: the theoretical method and the basis set.[8] This combination is often referred to as the "level of theory."

Hierarchy of Theoretical Methods

Quantum chemistry provides a spectrum of methods, each offering a different balance between computational cost and accuracy.[9]

-

Hartree-Fock (HF) Theory : This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[10] While computationally efficient, HF systematically neglects electron correlation—the interaction between individual electrons—which can be a significant source of error.[11][12]

-

Post-Hartree-Fock Methods : Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) are built upon the HF solution to systematically include electron correlation.[12] They offer higher accuracy but come with a much greater computational cost, making them challenging for molecules of this size in routine calculations.[9]

-

Density Functional Theory (DFT) : DFT has become the workhorse of modern computational chemistry for its remarkable balance of accuracy and efficiency.[5] Instead of calculating the complex many-electron wavefunction, DFT determines the energy from the electron density.[13] Hybrid functionals, such as the widely-used B3LYP , incorporate a portion of the exact exchange from HF theory, often yielding results with accuracy comparable to more expensive MP2 calculations for a fraction of the cost.[9][14]

Causality for Selection : For a molecule like 2-(Ethylmethylamino)pyridine, DFT with the B3LYP hybrid functional is the recommended choice. It effectively captures the essential physics of electron correlation necessary for describing the substituted pyridine system without the prohibitive computational expense of Post-HF methods. Numerous studies on substituted pyridines have demonstrated the reliability of this functional for predicting geometries and electronic properties.[15][16][17][18]

The Role of the Basis Set

A basis set is a collection of mathematical functions (typically Gaussian-type orbitals) used to construct the molecular orbitals.[8][19] The size and flexibility of the basis set dictate how well the calculation can model the true spatial distribution of electrons.

-

Pople-style Basis Sets : These are widely used and denoted by acronyms like 6-31G(d,p) or 6-311+G(d,p).[20]

-

6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing significant flexibility.

-

+ : Indicates the addition of diffuse functions, which are crucial for accurately describing lone pairs and non-covalent interactions.

-

(d,p) : Represents polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow the orbital shapes to distort anisotropically, which is essential for describing chemical bonds accurately.[20]

-

-

Correlation-Consistent Basis Sets : Sets like Dunning's cc-pVDZ, cc-pVTZ, etc., are designed to systematically converge towards the complete basis set limit and are excellent for high-accuracy calculations.[21]

Causality for Selection : For this system, the 6-311+G(d,p) basis set is recommended. It provides the necessary flexibility (triple-zeta) and includes both diffuse functions (for the nitrogen lone pairs) and polarization functions (for accurate bond description) to yield reliable and well-converged results for molecular properties.[14][22]

Our chosen level of theory is therefore B3LYP/6-311+G(d,p) .

Computational Workflow: A Step-by-Step Guide

The following protocols outline a validated workflow for the comprehensive computational analysis of 2-(Ethylmethylamino)pyridine.

Protocol 1: Geometry Optimization

The first and most critical step is to find the molecule's lowest energy structure.

-

Construct Initial Geometry : Build an approximate 3D structure of 2-(Ethylmethylamino)pyridine using molecular modeling software (e.g., Avogadro, GaussView).

-

Set Up Calculation : In the input file for the quantum chemistry software (e.g., Gaussian), specify the following keywords:

-

#p B3LYP/6-311+G(d,p) Opt

-

Opt requests a geometry optimization to find the stationary point on the potential energy surface.

-

-

Define Molecular Specification : Provide the atomic coordinates (in Cartesian or Z-matrix format), the charge (0 for a neutral molecule), and the spin multiplicity (1 for a singlet ground state).

-

Execute Calculation : Run the calculation. The algorithm will iteratively adjust the atomic positions to minimize the total energy of the system.

-

Verify Convergence : After the calculation finishes, confirm that it has converged successfully by checking for the four convergence criteria in the output file.

Protocol 2: Vibrational Frequency Analysis

This protocol serves two purposes: it confirms that the optimized geometry is a true energy minimum, and it predicts the molecule's infrared (IR) and Raman spectra.

-

Use Optimized Geometry : The calculation must be performed on the final, optimized geometry from Protocol 1.

-

Set Up Calculation : Use the same level of theory as the optimization. The keyword is Freq.

-

#p B3LYP/6-311+G(d,p) Freq

-

-

Execute Calculation : Run the frequency calculation.

-

Confirm Energy Minimum : Check the output for the number of imaginary frequencies. A true minimum energy structure will have zero imaginary frequencies. One imaginary frequency indicates a transition state.

-

Analyze Spectra : The output will list the calculated vibrational frequencies and their corresponding IR and Raman intensities. These values can be directly compared with experimental spectra. Note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies, and a scaling factor (typically ~0.96 for B3LYP) may be applied for better agreement.[23]

Protocol 3: Electronic Property Analysis

With a validated minimum energy structure, we can now calculate key electronic properties. These calculations are typically performed as part of the frequency job or in a subsequent single-point energy calculation on the final geometry.

-

Frontier Molecular Orbitals (HOMO-LUMO)

-

Purpose : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and electronic excitability.[24][25]

-

Procedure : The energies of the HOMO and LUMO are printed by default in the output file of most calculations. Visualization of the orbital shapes can be done using software that can read the checkpoint or formatted output file.

-

-

Molecular Electrostatic Potential (MEP) Mapping

-

Purpose : The MEP is a 3D map of the electrostatic potential around a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species.[26][27] It visually identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue).[25][28]

-

Procedure :

-

Generate a high-density cube of the electron density from the calculation result.

-

Generate a second cube file containing the calculated electrostatic potential.

-

In a visualization program, map the potential data onto the electron density surface. This creates the color-coded MEP surface, which is crucial for understanding intermolecular interactions in drug design.[29]

-

-

Data Presentation and Interpretation

All quantitative results should be summarized for clarity and comparative analysis.

Table 1: Predicted Structural Parameters (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

|---|---|---|---|

| Bond Length | C2-N(amino) | 1.37 Å | (To be determined) |

| Bond Length | N(amino)-C(ethyl) | 1.46 Å | (To be determined) |

| Bond Angle | C2-N(amino)-C(ethyl) | 121.5° | (To be determined) |

| Dihedral Angle| C3-C2-N(amino)-C(ethyl) | 25.4° | (To be determined) |

Table 2: Key Electronic Properties (Hypothetical Data)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.95 eV |

| LUMO Energy | -0.88 eV |

| HOMO-LUMO Gap (ΔE) | 5.07 eV |

| Dipole Moment | 2.15 Debye |

Trustworthiness Through Validation

A computational model is only as reliable as its ability to reproduce known experimental data.[6][30] This validation step is non-negotiable for establishing the trustworthiness of the chosen level of theory.

-

Structural Validation : If a crystal structure is available, the calculated bond lengths and angles (Table 1) should be compared to the X-ray diffraction data.

-

Spectroscopic Validation : The calculated vibrational frequencies should show good correlation with peaks in the experimental FT-IR and Raman spectra. The calculated electronic transitions (obtainable via Time-Dependent DFT or TD-DFT) should correspond to the absorption maxima (λ_max) in the experimental UV-Vis spectrum.

Strong agreement in these comparisons provides confidence that the computational model is accurately describing the molecule's properties and can be reliably used to predict properties that are difficult or impossible to measure experimentally.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical calculation of 2-(Ethylmethylamino)pyridine. By selecting an appropriate level of theory (B3LYP/6-311+G(d,p)), following systematic protocols for geometry optimization and property analysis, and critically validating the results against experimental data, researchers can generate trustworthy and insightful predictions. This computational framework serves not only to characterize a single molecule but also provides a robust template for the rational design and investigation of novel pyridine derivatives in drug discovery and materials science.

References

- Validation of computational results with experimental data.

- Bridging the Gap: A Guide to Validating Experimental Findings with Comput

- Computational study on 2,3,4-aminopyridines.

- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.Indian Academy of Sciences.

- A DFT Study on Nitro Derivatives of Pyridine.Taylor & Francis Online.

- DFT analysis of substituent effects on electron-donating efficacy of pyridine.

- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine.R Discovery.

- A DFT Study on Nitro Derivatives of Pyridine.

- Theoretical Investigation of Pyridine Derivatives as High Energy Materials.

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.PubMed Central.

- Assessing Reactivity with LUMO and HOMO Energy Gap.WuXi RCS.

- (PDF) Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).

- An Over View of Comput

- 8.1 Introduction to Basis Sets.Q-Chem Manual.

- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.ChemRxiv, Cambridge Open Engage.

- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors.ChemRxiv.

- Molecular Electrostatic Potential (MEP).Source not specified.

- MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE.Asian Journal of Research in Chemistry and Pharmaceutical Sciences.

- Basis set (chemistry).Wikipedia.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.MDPI.

- Interrelation between electrostatic and lipophilicity potentials on molecular surfaces.Journal of Molecular Graphics.

- 11.2: Gaussian Basis Sets.Chemistry LibreTexts.

- Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls.

- Basis Sets Used in Molecular Orbital Calcul

- Prediction uncertainty validation for comput

- Molecular electrostatic potentials (MEP) of drugs 1–4.

- Basis set and methods for organic molecules.

- In-depth Technical Guide: Theoretical Studies on the Electronic Properties of Substituted Pyridines.Benchchem.

- Optimized structure and HOMO/LUMO distribution of Py-Br.

- Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals.

- (PDF) Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition.

- SPECTROSCOPIC INVESTIG

- (PDF) Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride.

- Selecting a Model.Source not specified.

- The Power of Pyridines: Exploring 2-(Methylamino)pyridine in Pharmaceutical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.

- Comparison of the Hartree-Fock, M ller-Plesset, and Hartree-Fock-Slater method with respect to electrostatic properties of small molecules.

- Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I).

- Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors.PubMed.

- Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I).SciSpace.

- Hartree–Fock method.Wikipedia.

- An Investigation of the Performance of a Hybrid of Hartree-Fock and Density Functional Theory.ANU Research School of Chemistry.

- Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex.arXiv.

- Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC).

- 7.3 Post-Hartree-Fock methods: CI, MP2, and coupled cluster.Fiveable.

- Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. fiveable.me [fiveable.me]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. downloads.wavefun.com [downloads.wavefun.com]

- 10. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. fiveable.me [fiveable.me]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ias.ac.in [ias.ac.in]

- 16. tandfonline.com [tandfonline.com]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 20. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 21. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. tsijournals.com [tsijournals.com]

- 24. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 25. researchgate.net [researchgate.net]

- 26. MEP [cup.uni-muenchen.de]

- 27. Interrelation between electrostatic and lipophilicity potentials on molecular surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. chemrxiv.org [chemrxiv.org]

- 29. chemrxiv.org [chemrxiv.org]

- 30. pubs.aip.org [pubs.aip.org]

Thermochemical properties of 2-(Ethylmethylamino)pyridine

An In-depth Technical Guide to the Thermochemical Properties of 2-(Ethylmethylamino)pyridine

Executive Summary

Introduction: The Imperative for Thermochemical Data

Chemical Identity of 2-(Ethylmethylamino)pyridine

2-(Ethylmethylamino)pyridine is a heterocyclic amine with the molecular formula C₈H₁₂N₂. Its structure consists of a pyridine ring substituted at the second position with an ethylmethylamino group. This substitution breaks the planarity of the amino group relative to the aromatic ring and influences the molecule's electronic distribution, basicity, and intermolecular interactions compared to simpler aminopyridines. These structural nuances have direct implications for its thermochemical behavior.

Why Thermochemical Properties Matter

The thermodynamic properties of a compound are foundational to its chemical identity and behavior. For a substance like 2-(Ethylmethylamino)pyridine, this data is paramount for several reasons:

-

Process Safety and Hazard Analysis: The enthalpy of formation is a direct measure of the energy stored within a molecule's chemical bonds. This value is a critical input for calculating the energy release of intended reactions or unintended decomposition events, forming the basis of chemical process safety assessments.

-

Reaction and Process Optimization: Knowledge of reaction enthalpies, derived from the enthalpies of formation of reactants and products, allows for the design of efficient thermal management systems in chemical reactors, preventing runaway reactions and ensuring optimal yield.

-

Pharmaceutical Development: In drug development, thermodynamic properties govern solubility, stability, and crystal lattice energy. The enthalpy of sublimation, for instance, is directly related to the energy required to break the intermolecular bonds in a crystal, a key factor in predicting the dissolution rate and bioavailability of a solid-state drug.

Experimental Determination of Thermochemical Properties

Accurate experimental data remains the gold standard in thermochemistry. The following sections detail the primary experimental workflows required to characterize 2-(Ethylmethylamino)pyridine. A prerequisite for any measurement is the preparation and rigorous purification of the sample (typically >99.9% purity), as impurities can significantly impact the results.

Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation (ΔfH°m) in the condensed phase is most accurately determined using oxygen bomb calorimetry. The experiment measures the energy released upon the complete combustion of the compound. For an organic nitrogen compound like 2-(Ethylmethylamino)pyridine, the combustion reaction is:

C₈H₁₂N₂(l) + 11.5 O₂(g) → 8 CO₂(g) + 6 H₂O(l) + N₂(g)

The protocol is a self-validating system, beginning with the calibration of the calorimeter using a certified standard, typically benzoic acid, to determine the energy equivalent of the calorimetric system (εcalor).[1]

Experimental Protocol:

-

Sample Preparation: A precisely weighed pellet (approx. 0.5-1.0 g) of high-purity 2-(Ethylmethylamino)pyridine is placed in a platinum crucible. Due to its liquid state at room temperature, it would be encapsulated in a combustible container with a known energy of combustion.

-

Bomb Assembly: The crucible is placed in a high-pressure stainless steel vessel (the "bomb"). A platinum fuse wire is positioned to contact the sample. A small amount of distilled water (approx. 1 mL) is added to the bomb to ensure all nitric acid formed from the nitrogen content is in solution.[2]

-

Pressurization and Combustion: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm. It is then submerged in a precisely measured volume of water in the calorimeter jacket. After thermal equilibrium is reached, the sample is ignited via the fuse wire.

-

Data Acquisition: The temperature of the water jacket is monitored with high precision (e.g., a Beckmann thermometer or a platinum resistance thermometer) before, during, and after combustion to record the temperature rise (ΔT).

-

Post-Combustion Analysis: The bomb is depressurized, and the gaseous products are analyzed for CO₂ content to confirm complete combustion. The liquid contents are titrated to quantify the amount of nitric acid formed, allowing for correction of the heat contribution from its formation.[3]

-

Calculation: The standard molar energy of combustion (ΔcU°) is calculated, and subsequently, the standard molar enthalpy of combustion (ΔcH°) is determined. Finally, using Hess's Law and the known standard enthalpies of formation for CO₂(g) and H₂O(l), the standard molar enthalpy of formation of 2-(Ethylmethylamino)pyridine is calculated.[4]

Causality Behind Experimental Choices:

-

High-Purity Oxygen: Ensures complete and clean combustion to CO₂, H₂O, and N₂, avoiding side reactions that would complicate the energy calculation.

-

Platinum Crucible/Fuse: Platinum is used for its inertness under the high temperature and oxidative conditions of the combustion, preventing reactions with the sample or its combustion products.

-

Aqueous Bomb Interior: The presence of water ensures that the final state of the combustion products is well-defined (liquid water and aqueous nitric acid), which is crucial for accurate thermodynamic calculations.[3]

Caption: Workflow for Knudsen effusion method for vapor pressure measurement.

Computational Quantum Chemistry Approaches

In parallel with or in the absence of experimental data, high-level quantum chemical calculations provide reliable estimates of thermochemical properties. Density Functional Theory (DFT) and composite methods are powerful tools for this purpose. [5]

Calculating Gas-Phase Enthalpy of Formation

The gas-phase enthalpy of formation is typically calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach benefits from a significant cancellation of errors in the electronic structure calculations, leading to more accurate results than direct atomization methods. [6] For 2-(Ethylmethylamino)pyridine, a suitable isodesmic reaction would be:

2-(Ethylmethylamino)pyridine + Benzene → Pyridine + N-Ethylaniline

Computational Protocol:

-

Geometry Optimization: The 3D structures of all reactants and products in the chosen isodesmic reaction are optimized to their lowest energy state using a reliable DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: To achieve higher accuracy, a more computationally expensive, high-level method (e.g., CCSD(T) or a composite method like G4) is used to calculate the electronic energy of each optimized structure.

-

Reaction Enthalpy Calculation: The enthalpy of the isodesmic reaction (ΔrH°(298K)) is calculated by summing the total enthalpies (electronic energy + thermal corrections) of the products and subtracting the sum for the reactants.

-

Final Calculation: The enthalpy of formation of the target molecule is then calculated using: ΔfH°(Target) = ΔrH° + ΣΔfH°(Reactants) - ΣΔfH°(Products) This requires accurate, experimentally-derived ΔfH° values for the other species (the "reference compounds") in the reaction. [7] Causality Behind Methodological Choices:

-

Isodesmic Reactions: This specific type of reaction is designed to maximize the cancellation of systematic errors inherent in most quantum chemistry models, particularly in the calculation of electron correlation energy.

-

High-Level Single-Point Energy: The geometry of a molecule is less sensitive to the level of theory than its absolute energy. This dual-level approach—optimizing with a cheaper method and then calculating the energy with a more expensive one—provides a balance of computational efficiency and high accuracy.

Caption: Flowchart for computational calculation of gas-phase enthalpy of formation.

Summary of Key Thermochemical Data

As no direct experimental values for 2-(Ethylmethylamino)pyridine are published, the following table presents benchmark data for the parent compound, pyridine, to provide context. Any newly determined data for the target compound should be presented in a similar format.

| Property | Symbol | Value for Pyridine (gas phase) | Method |

| Standard Molar Enthalpy of Formation (298.15 K) | ΔfH°m(g) | +140.4 ± 0.7 kJ·mol⁻¹ | Combustion Calorimetry & Vaporization |

| Standard Molar Enthalpy of Vaporization (298.15 K) | ΔvapH°m | 40.29 ± 0.04 kJ·mol⁻¹ | Vapor Pressure Measurement |

| Standard Molar Heat Capacity (298.15 K) | C°p,m(g) | 81.38 J·mol⁻¹·K⁻¹ | Calorimetry |

Data for pyridine sourced from the NIST Chemistry WebBook.[8][9]

Conclusion

The determination of the thermochemical properties of 2-(Ethylmethylamino)pyridine is an essential step in its development for any chemical or pharmaceutical application. This guide has detailed the authoritative and robust methodologies required to obtain these critical data points. By employing a combination of high-precision oxygen bomb calorimetry, Knudsen effusion vapor pressure measurements, and high-level quantum chemical calculations, researchers can build a complete thermodynamic profile of the molecule. This profile is not merely academic; it is a foundational dataset for ensuring process safety, optimizing synthesis, and predicting the physicochemical behavior of the final product. The principles and protocols outlined herein provide a clear and actionable framework for the comprehensive thermochemical characterization of 2-(Ethylmethylamino)pyridine and other novel chemical entities.

References

-

Surface Measurement Systems Ltd. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note XX. [Link]

-

Wikipedia. (2024). Knudsen cell. [Link]

-

Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). Experiments in Physical Chemistry (8th ed.). McGraw-Hill. [Link]

-

AZoM. (n.d.). VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd. [Link]

-

Lee, R., McEachern, D., & Dallon, J. (2003). Vapor Pressure of Agrochemicals by the Knudsen Effusion Method Using a Quartz Crystal Microbalance. Journal of Chemical & Engineering Data, 48(4), 996–999. [Link]

-

Good, W. D. (1970). Enthalpies of combustion of nine organic nitrogen compounds related to petroleum. Journal of Chemical & Engineering Data, 15(1), 150-153. [Link]

-

Carson, A. S., Laye, P. G., & Smith, J. R. (1966). The Heats of Combustion of Some Nitrogen Compounds and the Apparent Energy of the N-N Bond. Journal of the American Chemical Society, 88(2), 295-296. [Link]

-

Ribeiro da Silva, M. A. V. (2007). Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme. Journal of the Brazilian Chemical Society, 18(6), 1257-1263. [Link]

-

Carson, A. S., Laye, P. G., & Smith, J. R. (1966). Heats of Combustion of Organic Compounds of Nitrogen. Transactions of the Faraday Society, 62, 337-340. [Link]

-

Zhu, W., & Xiao, H. (2011). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. ResearchGate. [Link]

-

Johnson, W. H. (1975). Corrections to standard state in combustion calorimetry: an update and a web-based tool. Journal of Research of the National Bureau of Standards, 79A(3), 487-491. [Link]

-

Holley, C. E., Jr. (1964). The calorimetry of combustions and related reactions. Pure and Applied Chemistry, 8(1-2), 131-140. [Link]

-

NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. [Link]

-

Simonova, O. R., Volkova, T. V., & Perlovich, G. L. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26, 22558-22571. [Link]

-

Martin, J. M. L. (n.d.). Publications. Weizmann Institute of Science. [Link]

-

PubChem. (n.d.). 2-(Ethylamino)pyridine. [Link]

-

Verevkin, S. P., & Emel’yanenko, V. N. (2011). The Vaporization Enthalpies of 2- and 4-(N,N-Dimethylamino)pyridine. University of Missouri–St. Louis. [Link]

-

NIST. (n.d.). Pyridine Condensed phase thermochemistry data. In NIST Chemistry WebBook. [Link]

-

Ruscic, B., & Bross, D. H. (n.d.). Pyridine Enthalpy of Formation. In Active Thermochemical Tables (ATcT). Argonne National Laboratory. [Link]

-

Hosseini-Monfared, H. (1995). Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). ResearchGate. [Link]

-

Hosseini-Monfared, H. (1995). Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). SciSpace. [Link]

-

Dorofeeva, O. V., & Andreychev, O. A. (2022). Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. ACS Omega, 7(34), 30164–30174. [Link]

-

Tan, Z.-C., Sun, L.-X., & Xu, F.-M. (2004). Low-temperature heat capacities and standard molar enthalpy of formation of pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]

-

Nath, N. (2024). Densities and volumetric properties of pyridine with 2-dimethylaminoethanol and 2-diethylaminoethanol at temperatures from 293.15 to 313.15 K. ResearchGate. [Link]

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Heats of combustion of organic compounds of nitrogen. Part 4.—Succinimide, N,N′-bisuccinimide and 2,5,2′,5′-tetramethyl-dipyrryl-(1,1′) - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 3. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atct.anl.gov [atct.anl.gov]

- 8. Pyridine [webbook.nist.gov]

- 9. Pyridine [webbook.nist.gov]

Solubility studies of 2-(Ethylmethylamino)pyridine in organic solvents

An In-depth Technical Guide to the Solubility Studies of 2-(Ethylmethylamino)pyridine in Organic Solvents

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulation, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(Ethylmethylamino)pyridine, a key intermediate in pharmaceutical synthesis. While specific experimental solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge, theoretical principles, and detailed experimental protocols necessary to conduct these studies rigorously. We will delve into the physicochemical properties of 2-(Ethylmethylamino)pyridine, explore theoretical models for solubility prediction, and provide a step-by-step guide to the industry-standard shake-flask method for solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of the solubility characteristics of this compound.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter. Poor solubility can lead to a cascade of issues, including low bioavailability, unpredictable in vivo performance, and difficulties in formulation development.[1][2] For a versatile synthetic intermediate like 2-(Ethylmethylamino)pyridine, understanding its solubility in a range of organic solvents is essential for optimizing reaction conditions, purification processes like crystallization, and the formulation of liquid dosage forms.[3]

This guide addresses the practical need for reliable solubility data by providing a comprehensive technical overview. We will explore both the "why" and the "how" of solubility studies, grounding our discussion in established scientific principles and field-proven methodologies.

Physicochemical Profile of 2-(Ethylmethylamino)pyridine and its Analogs

Direct physicochemical data for 2-(Ethylmethylamino)pyridine is sparse in publicly accessible databases. However, we can infer its likely properties by examining its structure and the known characteristics of its close analogs, 2-(Methylamino)pyridine and 2-(Ethylamino)pyridine.

Structure: 2-(Ethylmethylamino)pyridine is a tertiary amine attached to a pyridine ring. The pyridine nitrogen provides a site for hydrogen bonding, while the tertiary amino group influences the molecule's polarity and basicity. The presence of both ethyl and methyl groups on the amino nitrogen will affect its steric hindrance and lipophilicity compared to its secondary amine analogs.

Inferred Properties:

-

Polarity: The molecule will exhibit moderate polarity due to the presence of two nitrogen atoms. It is expected to be more soluble in polar organic solvents than in nonpolar hydrocarbons.

-

Basicity: The pyridine ring and the exocyclic nitrogen contribute to the basic character of the molecule.[4] The pKa will be a critical factor in its solubility in protic solvents and aqueous solutions of varying pH.

-

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor. Unlike its secondary amine analogs, the tertiary amino nitrogen cannot act as a hydrogen bond donor, which may influence its solubility in protic solvents.

Comparative Data of Structurally Related Compounds:

To provide a practical reference point, the following table summarizes key physicochemical properties of related pyridine derivatives. This data can be used to inform solvent selection and to anticipate the behavior of 2-(Ethylmethylamino)pyridine.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP |

| 2-(Methylamino)pyridine | C₆H₈N₂ | 108.14 | 200-201 | Not available |

| 2-(Ethylamino)pyridine | C₇H₁₀N₂ | 122.17 | Not available | 1.4 |

Data sourced from PubChem and commercial supplier information.[5][6]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. For a solute to dissolve, the energy released from the interactions between the solute and solvent molecules must overcome the lattice energy of the solid solute and the cohesive energy of the solvent.[7][8] Several models, ranging from empirical to theoretical, can be used to predict or correlate solubility.

Cosolvency Models

In pharmaceutical development, mixtures of solvents (cosolvents) are often used to enhance the solubility of poorly soluble drugs.[9] Cosolvency models are mathematical tools used to predict the solubility of a solute in a solvent mixture.[10][11]

-

Log-Linear Model of Yalkowsky: This is one of the simplest and most widely used models. It provides an estimate of a drug's solubility in a water-cosolvent mixture based on its aqueous solubility.[3][10]

-

Jouyban-Acree Model: This model is known for its accuracy in correlating and predicting solubility in mixed solvent systems at various temperatures. It requires at least one experimental data point in the mixed solvent for accurate predictions.[3][10]

Thermodynamic Models for Solubility Prediction

More complex models aim to predict solubility from the fundamental physical properties of the solute and solvent.[12] These often involve calculating the activity coefficient of the solute in the solution.[7][12] While powerful, these models can be computationally intensive and may require data that is not always readily available.[8][13]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.[14] It is a robust and reliable technique that involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.[14][15]

Principle

An excess amount of the solid solute is added to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature until the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated with the solute. The concentration of the dissolved solute in the supernatant is then determined analytically.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination process.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials:

-

2-(Ethylmethylamino)pyridine (high purity)

-

Organic solvent of interest (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of 2-(Ethylmethylamino)pyridine to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with undissolved solid present.[15]

-

Record the exact mass of the compound added.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a moderate speed (e.g., 300 RPM) for a sufficient duration to reach equilibrium.[15] A period of 24 to 72 hours is typically adequate for most compounds.[15] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. The filtration step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of 2-(Ethylmethylamino)pyridine.[16][17][18]

-

A calibration curve must be prepared using standard solutions of known concentrations of 2-(Ethylmethylamino)pyridine in the same solvent.

-

Data Analysis: The solubility is reported as the mean concentration from replicate experiments, typically in units of mg/mL or mol/L. Ensure that the results from different time points confirm that equilibrium was achieved.

Analytical Methodologies for Quantification

The choice of analytical method is crucial for the accurate determination of solubility. For pyridine derivatives, HPLC and UV-Vis spectrophotometry are common choices.[16][17]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying compounds in a mixture.[18]

-

Mobile Phase: A suitable mobile phase should be chosen to achieve good peak shape and resolution for 2-(Ethylmethylamino)pyridine.[17]

-

Column: A C18 column is often a good starting point for reversed-phase chromatography.

-

Detection: UV detection is suitable as the pyridine ring is a chromophore. The detection wavelength should be set to the λmax of 2-(Ethylmethylamino)pyridine.

UV-Vis Spectrophotometry

If 2-(Ethylmethylamino)pyridine has a distinct UV absorbance profile and the solvent does not interfere, UV-Vis spectrophotometry can be a simpler and faster method for quantification.[16]

-

Calibration Curve: A calibration curve of absorbance versus concentration must be generated (Beer-Lambert Law).[16]

-

Measurement: The absorbance of the diluted saturated solution is measured at the λmax.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for comparing the solubility of 2-(Ethylmethylamino)pyridine in different organic solvents.

Example Table for Reporting Solubility Data:

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

Conclusion

References

-

Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link]

-

Thakuria, R., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Palmer, D. S., et al. (2021). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. [Link]

-

Jouyban, A., & Acree Jr, W. E. (2019). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 22, 334-351. [Link]

-

Modarress, H., & Mohsen-Nia, M. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Fluid Phase Equilibria, 239(2), 179-185. [Link]

-

Thakuria, R., et al. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning. ChemRxiv. [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? [Link]

-

Zeren, A., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-11. [Link]

-

Jouyban, A., & Acree Jr, W. E. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. SciSpace. [Link]

-

Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Jouyban, A., & Acree Jr, W. E. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of pharmaceutical and biomedical analysis, 25(3-4), 625-630. [Link]

-

PubChem. 2-(Ethylamino)pyridine. [Link]

-

Thakuria, R., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]

-

ChemBK. 2'-(2-N-METHYLAMINO ETHYL)PYRIDINE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 2-(Methylamino)pyridine: From Synthesis to Reaction. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

-

Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. [Link]

-

Rakshit, J. N. (1923). THE DETECTION AND DETERMINATION OF PYRIDINE BASES IN DENATURED SPIRIT. Journal of the Indian Chemical Society, 1(1), 1-6. [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. (2025). Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). [Link]

-

Chem-Impex. 2-(Methylamino)pyridine-3-methanol. [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. scispace.com [scispace.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-(Ethylamino)pyridine | C7H10N2 | CID 11804745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(甲氨基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 9. frontierspartnerships.org [frontierspartnerships.org]

- 10. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. quora.com [quora.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. helixchrom.com [helixchrom.com]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

Introduction: The Significance of the 2-Aminopyridine Scaffold

An In-Depth Technical Guide to the Electronic Properties of N-ethyl-N-methyl-2-aminopyridine

For an audience of researchers, scientists, and drug development professionals, this guide delineates the comprehensive electronic characterization of N-ethyl-N-methyl-2-aminopyridine. We move beyond a mere recitation of data to provide a foundational understanding of the molecule's behavior, grounded in both theoretical principles and practical experimental workflows. This document serves as a roadmap for researchers investigating novel aminopyridine derivatives, explaining the causality behind each analytical step.

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of bioactive molecules, exhibiting antibacterial, anticancer, and anti-inflammatory properties.[2][3] The electronic nature of the 2-aminopyridine core—specifically the interplay between the electron-donating amino group and the electron-withdrawing pyridine ring—governs its biological activity, nucleophilicity, and coordination chemistry.[4][5]

By introducing N-ethyl and N-methyl substituents, as in N-ethyl-N-methyl-2-aminopyridine, we fundamentally alter these electronic properties. The tertiary amino group enhances the electron-donating character compared to the primary amine of 2-aminopyridine, which has profound implications for the molecule's Highest Occupied Molecular Orbital (HOMO) energy, basicity, and interaction with biological targets. This guide provides the framework for quantifying these changes.

Synthesis and Structural Verification

A robust electronic characterization begins with the unambiguous synthesis and purification of the target compound. The synthesis of N,N-dialkylated 2-aminopyridines is typically achieved through nucleophilic substitution.